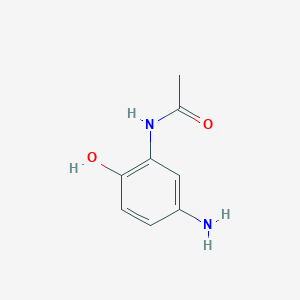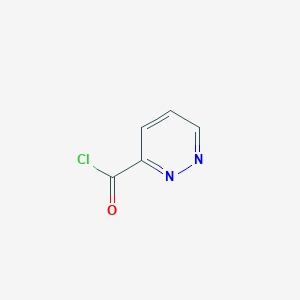
4-甲基-6-(吡啶-3-基)嘧啶-2-胺
描述
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杀虫和抗菌潜力
该化合物及其衍生物已被研究其杀虫和抗菌特性。一项研究聚焦于嘧啶连接的吡唑杂环化合物,包括4-甲基-6-(吡啶-3-基)嘧啶-2-胺的衍生物,揭示了它们在对抗糖螨科昆虫和选定微生物方面的潜力(Deohate & Palaspagar, 2020)。
抗菌和抗真菌活性
另一个研究方向探索了该化合物与氯酞酸和苦味酸的盐,显示出显著的体外抗菌和抗真菌活性。这突显了该化合物在开发新的抗微生物药物方面的潜力(Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013)。
杀真菌和杀虫活性
该化合物的衍生物已被研究其在农业和害虫控制领域的杀真菌和杀虫活性,这项研究提出了一种有前途的方法来管理作物中的害虫和疾病(Chen & Shi, 2008)。
嘧啶盐的抗微生物活性
嘧啶盐的合成和抗微生物评估展示了它们作为抗微生物药物的潜力,某些化合物表现出对微生物生长的显著抑制,暗示了在医药领域的应用(Mallikarjunaswamy et al., 2013)。
作用机制
Target of Action
The primary target of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is the Bcr-Abl tyrosine kinase . This enzyme plays a crucial role in certain types of cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive .
Mode of Action
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine acts as a selective tyrosine kinase receptor inhibitor . It binds to the Bcr-Abl tyrosine kinase, inhibiting its activity . This interaction results in the disruption of the signaling pathways that promote cancer cell growth and proliferation .
Biochemical Pathways
The inhibition of Bcr-Abl tyrosine kinase affects several downstream pathways involved in cell growth and proliferation. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell survival, proliferation, and differentiation .
Pharmacokinetics
It is known that the compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) can impact its bioavailability
Result of Action
The result of the action of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is the inhibition of cancer cell growth and proliferation . By blocking the activity of Bcr-Abl tyrosine kinase, the compound disrupts the signaling pathways that promote cancer cell survival and proliferation .
Action Environment
The action of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s action, efficacy, and stability
生化分析
Biochemical Properties
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. The compound’s ability to inhibit these enzymes makes it a potential candidate for cancer therapy .
Cellular Effects
The effects of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels . This is particularly important in the context of cancer, as tumors require a blood supply to grow and metastasize. Additionally, 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine affects DNA cleavage, which can lead to the inhibition of tumor cell proliferation .
Molecular Mechanism
At the molecular level, 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, thereby inhibiting their activity . This binding prevents the phosphorylation of tyrosine residues on target proteins, which is a critical step in the activation of various signaling pathways. By inhibiting these pathways, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it has been shown to interact with DNA, leading to the cleavage of the DNA strands and the inhibition of gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable at room temperature, but its effects can change over time . Long-term exposure to the compound has been observed to result in sustained inhibition of cell proliferation and angiogenesis
Dosage Effects in Animal Models
In animal models, the effects of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine vary with dosage. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in these processes include cytochrome P450 oxidases and transferases These metabolic reactions result in the formation of various metabolites, some of which may retain biological activity
Transport and Distribution
The transport and distribution of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to be distributed widely in the body, with high concentrations observed in the liver, kidneys, and lungs . Its localization within these tissues is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and accumulation.
Subcellular Localization
Within cells, 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine is localized to specific subcellular compartments . It has been observed to accumulate in the nucleus, where it interacts with DNA and other nuclear proteins . This subcellular localization is critical for its activity, as it allows the compound to directly influence gene expression and other nuclear processes. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .
属性
IUPAC Name |
4-methyl-6-pyridin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-5-9(14-10(11)13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMJWDANHSNYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591712 | |
| Record name | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90916-52-2 | |
| Record name | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)







![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
